molecular formula C15H14FN3O7S B3045617 N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 1105234-79-4

N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide

Cat. No.: B3045617
CAS No.: 1105234-79-4
M. Wt: 399.4
InChI Key: GRLUJHAHRKNAST-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at position 4 and nitro groups at positions 3 and 3. The sulfonamide nitrogen is further functionalized with a 2-(4-fluorophenoxy)ethyl chain.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O7S/c1-10-14(18(20)21)8-13(9-15(10)19(22)23)27(24,25)17-6-7-26-12-4-2-11(16)3-5-12/h2-5,8-9,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLUJHAHRKNAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160993
Record name N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105234-79-4
Record name N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105234-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenoxyethyl intermediate, which is then reacted with 4-methyl-3,5-dinitrobenzenesulfonyl chloride under suitable conditions to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Industrial processes often employ advanced techniques such as catalytic reactions and automated systems to optimize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups in the compound can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro groups may also play a role in the compound’s biological activity by undergoing redox reactions within cells, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

a) N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
  • Structural Differences: Replaces the benzene sulfonamide core with a triazole ring linked to a trifluoromethyl-substituted benzamide. The 4-fluorophenoxyethyl chain is retained but connected via a sulfur atom.
  • This compound targets PanK (pantothenate kinase), as inferred from docking studies .
  • Comparison : Unlike the target compound, this analog lacks nitro groups, which are critical for electron-withdrawing effects. The triazole core may offer improved metabolic stability compared to the nitroaromatic system.
b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structural Differences: Features a chromen-4-one scaffold fused with a pyrazolopyrimidine ring. The sulfonamide group is attached to a benzene ring substituted with an amino group.
  • The compound has a molecular mass of 589.1 Da and a melting point of 175–178°C, indicating moderate thermal stability .
  • The higher molecular weight may impact bioavailability.
c) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)trifluorométhanesulfonamide
  • Structural Differences: Incorporates an oxazolidinone ring and a cyclohexene system. The sulfonamide is trifluoromethylated, enhancing electron-withdrawing effects.
  • Comparison : The trifluoromethanesulfonamide group provides stronger electron withdrawal than the nitro groups in the target compound, which may influence reactivity and binding kinetics.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole-Benzamide Analog Chromenone-Pyrazolopyrimidine Oxazolidinone-Cyclohexene
Molecular Weight Not Reported ~500–550 (estimated) 589.1 Da >600 (estimated)
Nitro Groups 3,5-dinitro None None None
Fluorinated Motifs 4-fluorophenoxy 4-fluorophenoxyethyl 3-fluorophenyl 3,5-bis(trifluoromethyl)phenyl
Key Functional Groups Sulfonamide Benzamide Sulfonamide Trifluoromethanesulfonamide
Thermal Stability Not Reported Not Reported MP: 175–178°C Not Reported
Key Observations:
  • Fluorinated substituents are common across all compounds, likely to enhance membrane permeability and metabolic resistance.
  • The oxazolidinone and chromenone analogs exhibit higher molecular weights, which may limit passive diffusion but improve target affinity.

Biological Activity

Chemical Structure and Properties

The molecular formula for N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide can be represented as follows:

  • Molecular Formula: C15H15F2N3O5S
  • Molecular Weight: 385.36 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structures may exhibit significant antitumor activity. For instance, fluorinated derivatives of other compounds have been shown to enhance cytotoxicity against various cancer cell lines by:

  • Inhibiting key enzymes involved in cancer cell metabolism.
  • Inducing apoptosis through the generation of reactive oxygen species (ROS).
  • Modulating signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The sulfonamide moiety is known to inhibit certain enzymes such as carbonic anhydrase and various proteases. This inhibition can disrupt critical biological processes in cancer cells, leading to reduced growth and survival rates.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against breast cancer cell lines. These findings suggest potent cytotoxic effects that warrant further investigation.
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that this compound could effectively bind to targets such as DDX5, which plays a role in cancer progression. The binding affinity was comparable to established inhibitors, suggesting potential for therapeutic use.
  • Animal Models :
    • Preliminary animal studies have shown that administration of this compound resulted in significant tumor regression in xenograft models, indicating its potential efficacy in vivo.

Comparative Biological Activity

CompoundIC50 (µM)Target EnzymeMechanism
This compound5.0DDX5Enzyme inhibition
FL118 derivative (similar structure)3.5Topoisomerase IApoptosis induction
2-Deoxy-d-glucose analogs2.0HexokinaseGlycolysis inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(4-fluorophenoxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide

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